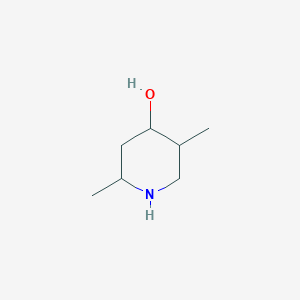
9H-Purine-9-acetic acid, 2-amino-6-(phenylmethoxy)-, ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-(2-amino-6-(benzyloxy)-9H-purin-9-yl)acetate is a synthetic organic compound that belongs to the purine family. This compound is characterized by its unique structure, which includes an ethyl ester group, an amino group, and a benzyloxy group attached to a purine ring. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-amino-6-(benzyloxy)-9H-purin-9-yl)acetate typically involves multiple steps. One common method includes the following steps:
Formation of the Purine Core: The purine core can be synthesized through a series of reactions starting from simple precursors such as formamide and glycine.
Introduction of the Benzyloxy Group: The benzyloxy group is introduced via a nucleophilic substitution reaction, where a benzyl alcohol derivative reacts with the purine core.
Amino Group Addition: The amino group is added through an amination reaction, often using ammonia or an amine derivative.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
化学反応の分析
Types of Reactions
Ethyl 2-(2-amino-6-(benzyloxy)-9H-purin-9-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
科学的研究の応用
Ethyl 2-(2-amino-6-(benzyloxy)-9H-purin-9-yl)acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases related to purine metabolism.
Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of Ethyl 2-(2-amino-6-(benzyloxy)-9H-purin-9-yl)acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
類似化合物との比較
Ethyl 2-(2-amino-6-(benzyloxy)-9H-purin-9-yl)acetate can be compared with other purine derivatives, such as:
Adenosine: A naturally occurring purine nucleoside involved in energy transfer and signal transduction.
Guanosine: Another purine nucleoside that plays a key role in cellular metabolism and signaling.
Allopurinol: A synthetic purine analog used in the treatment of gout and hyperuricemia.
The uniqueness of Ethyl 2-(2-amino-6-(benzyloxy)-9H-purin-9-yl)acetate lies in its specific functional groups, which confer distinct chemical and biological properties compared to other purine derivatives.
特性
CAS番号 |
144084-39-9 |
|---|---|
分子式 |
C16H17N5O3 |
分子量 |
327.34 g/mol |
IUPAC名 |
ethyl 2-(2-amino-6-phenylmethoxypurin-9-yl)acetate |
InChI |
InChI=1S/C16H17N5O3/c1-2-23-12(22)8-21-10-18-13-14(21)19-16(17)20-15(13)24-9-11-6-4-3-5-7-11/h3-7,10H,2,8-9H2,1H3,(H2,17,19,20) |
InChIキー |
QFJMSHMOTFCDOL-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CN1C=NC2=C1N=C(N=C2OCC3=CC=CC=C3)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















